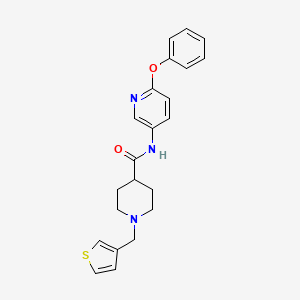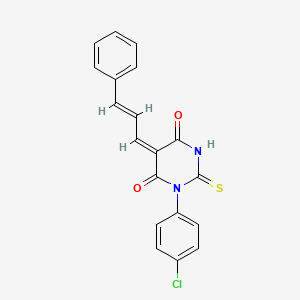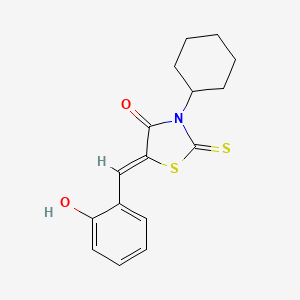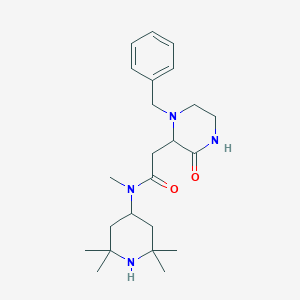![molecular formula C9H11N5O2 B5965248 2-nitro-1-[(E)-1-phenylethylideneamino]guanidine](/img/structure/B5965248.png)
2-nitro-1-[(E)-1-phenylethylideneamino]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-1-[(E)-1-phenylethylideneamino]guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, has a unique structure that makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-1-[(E)-1-phenylethylideneamino]guanidine can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloyl-guanidines . The reaction conditions are mild, and the yields can reach up to 81% . Another method involves the use of acylcyanamide with chlorotrimethylsilane to generate a reactive N-silylcarbodiimide, which can then guanylate a variety of amines .
Industrial Production Methods: Industrial production methods for guanidines typically involve the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods are scalable and can produce large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-nitro-1-[(E)-1-phenylethylideneamino]guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form nitroguanidines, which are useful intermediates in the synthesis of other guanidine derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include chlorotrimethylsilane, isocyanides, and amines . The reaction conditions are typically mild, with room temperature being sufficient for most reactions .
Major Products: The major products formed from the reactions of this compound include N-phthaloyl-guanidines and nitroguanidines . These products are valuable intermediates in the synthesis of other guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-nitro-1-[(E)-1-phenylethylideneamino]guanidine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocycles and as a valuable scaffold in organocatalysis . In biology, guanidines are known to play key roles in various biological functions, including DNA minor groove binding and kinase inhibition . In medicine, guanidine derivatives are used as pharmaceuticals due to their high basicity and ability to form hydrogen bonds . In industry, guanidines are used as catalysts and precursors for the synthesis of smart materials .
Wirkmechanismus
The mechanism of action of 2-nitro-1-[(E)-1-phenylethylideneamino]guanidine involves its ability to form hydrogen bonds and its high basicity . The compound can interact with various molecular targets, including amino acids and nucleic acid bases, through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-nitro-1-[(E)-1-phenylethylideneamino]guanidine include other guanidine derivatives such as 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) and N,N′-disubstituted guanidines . These compounds share similar chemical properties and biological activities.
Uniqueness: What sets this compound apart from other guanidine derivatives is its unique structure, which allows it to undergo specific chemical reactions and interact with particular molecular targets . This makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-nitro-1-[(E)-1-phenylethylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-7(8-5-3-2-4-6-8)11-12-9(10)13-14(15)16/h2-6H,1H3,(H3,10,12,13)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYVYBIDTBXVGX-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=N[N+](=O)[O-])N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N/C(=N/[N+](=O)[O-])/N)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5965175.png)
![5-(4-methoxyphenyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5965180.png)
![2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5965195.png)
![3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine](/img/structure/B5965211.png)
![2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-FURYLMETHYL)ACETAMIDE](/img/structure/B5965213.png)

![ethyl (5E)-5-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5965234.png)
![(E)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B5965241.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5965245.png)
![4-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B5965255.png)

![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methylphenyl}sulfonyl)piperidine](/img/structure/B5965266.png)

